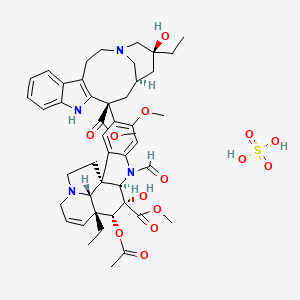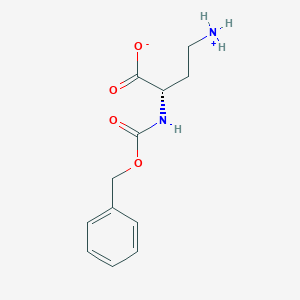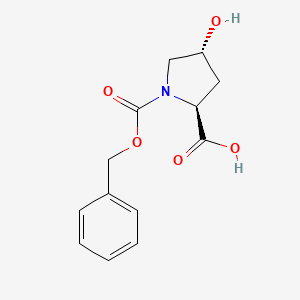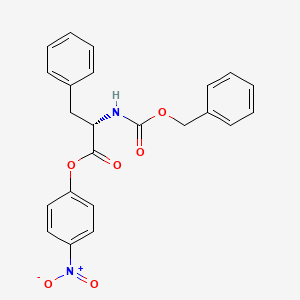
(2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate; 2-pyridin-2-ylpyridine; ruthenium(2+); dihexafluorophosphate is a complex coordination compound It features a ruthenium(2+) ion coordinated with two pyridin-2-ylpyridine ligands and a carboxylate ligand derived from (2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate The compound is further stabilized by two dihexafluorophosphate anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Preparation of Ligands: The ligands (2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate and 2-pyridin-2-ylpyridine are synthesized separately through multi-step organic synthesis involving nitration, reduction, and cyclization reactions.
Coordination with Ruthenium(2+): The ligands are then coordinated with a ruthenium(2+) precursor, such as ruthenium(III) chloride, in the presence of a reducing agent like sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Addition of Dihexafluorophosphate: Finally, the dihexafluorophosphate anions are introduced to the reaction mixture to stabilize the complex. This step is usually performed in an organic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Using techniques such as recrystallization, chromatography, and solvent extraction to purify the final product.
Safety and Environmental Concerns: Implementing measures to handle toxic reagents and by-products safely and to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation and Reduction: The ruthenium center can participate in redox reactions, making the compound useful in catalytic processes.
Substitution: Ligands can be substituted with other coordinating molecules, allowing for the modification of the compound’s properties.
Photochemical Reactions: The compound can absorb light and undergo photochemical transformations, which are useful in photodynamic therapy and solar energy applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Oxidized forms of the ruthenium complex.
Reduction: Reduced forms of the ruthenium complex.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Photochemistry: Its ability to absorb light makes it useful in photochemical studies and applications.
Biology and Medicine
Photodynamic Therapy: The compound’s photochemical properties are exploited in photodynamic therapy for cancer treatment.
Biological Imaging: It can be used as a fluorescent probe for imaging biological systems.
Industry
Materials Science: The compound is used in the development of advanced materials, including light-emitting diodes and solar cells.
Environmental Applications: It is employed in the degradation of pollutants through catalytic processes.
Mecanismo De Acción
The compound exerts its effects through the following mechanisms:
Catalysis: The ruthenium center facilitates electron transfer reactions, enabling catalytic processes.
Photochemical Reactions: Upon light absorption, the compound undergoes electronic excitation, leading to various photochemical transformations.
Biological Interactions: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can damage cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Ruthenium(2+) Complexes: Other ruthenium(2+) complexes with different ligands, such as tris(bipyridine)ruthenium(2+), exhibit similar catalytic and photochemical properties.
Pyridine-based Ligands: Compounds with pyridine-based ligands, such as 2,2’-bipyridine and 1,10-phenanthroline, are also used in coordination chemistry.
Uniqueness
Ligand Structure: The unique combination of (2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate and 2-pyridin-2-ylpyridine ligands imparts distinct electronic and steric properties to the compound.
Stability: The presence of dihexafluorophosphate anions enhances the stability of the complex, making it suitable for various applications.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4.2C10H8N2.2F6P.Ru/c1-10-4-6-17-12(8-10)13-9-11(5-7-18-13)16(22)23-19-14(20)2-3-15(19)21;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h4-9H,2-3H2,1H3;2*1-8H;;;/q;;;2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJZJWDQEYXDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)ON3C(=O)CCC3=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29F12N7O4P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1014.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[(2S,3R,4R,5R,6R)-2-[(2S,3S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide](/img/structure/B7803037.png)


![[(2R)-1-methoxy-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7803054.png)





![[(2S)-1-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]azanium;chloride](/img/structure/B7803101.png)


![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B7803135.png)
